![molecular formula C12H11N3O2S B5721458 N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5721458.png)
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent neurotoxin that has been used to induce Parkinson's disease in animal models, leading to a better understanding of the disease and potential treatments.
Mécanisme D'action
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. MPP+ then accumulates in the mitochondria of these neurons, leading to oxidative stress and cell death.
Biochemical and physiological effects:
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide-induced Parkinson's disease in animal models mimics many of the symptoms and biochemical changes seen in human patients. These include a loss of dopaminergic neurons in the substantia nigra, a decrease in dopamine levels in the brain, and the formation of Lewy bodies, which are protein aggregates that are characteristic of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments, including its ability to selectively destroy dopaminergic neurons and mimic the symptoms of Parkinson's disease. However, it also has limitations, such as the fact that it only induces a partial loss of neurons and does not fully replicate the disease.
Orientations Futures
There are several future directions for research on N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide and Parkinson's disease. These include developing new animal models that more accurately replicate the disease, studying the mechanisms underlying the selective vulnerability of dopaminergic neurons, and developing new treatments that target these mechanisms. Additionally, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide may have applications in other areas of research, such as studying the role of dopamine in other neurological disorders.
Méthodes De Synthèse
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide is synthesized through the reaction of 2-furoyl chloride with 3-methyl-2-pyridylamine in the presence of a carbon disulfide reagent. The resulting product is then purified through a series of chemical processes to obtain pure N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide.
Applications De Recherche Scientifique
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has been widely used in scientific research to study Parkinson's disease. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra of animal models, leading to a loss of dopamine in the brain and the development of Parkinson's-like symptoms. N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide has also been used to study the mechanisms underlying the disease and potential treatments.
Propriétés
IUPAC Name |
N-[(3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-8-4-2-6-13-10(8)14-12(18)15-11(16)9-5-3-7-17-9/h2-7H,1H3,(H2,13,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKQDFCLSTXSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5721380.png)
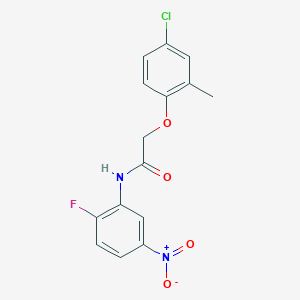
![2-(2-fluorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5721393.png)
![4-fluoro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5721396.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5721405.png)
methyl]benzenesulfonamide](/img/structure/B5721409.png)
![2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5721418.png)
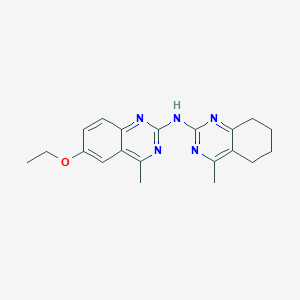
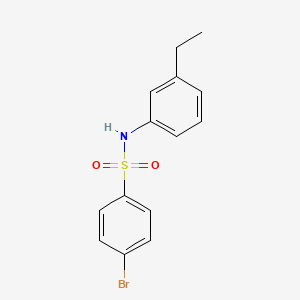
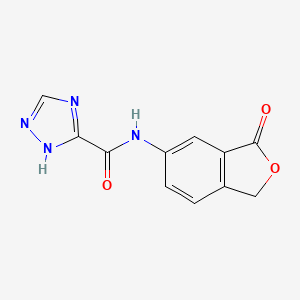
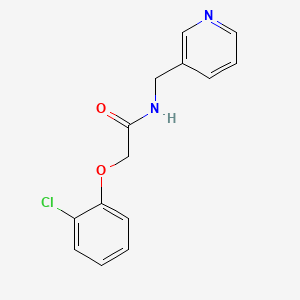
![6-chloro-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5721446.png)
![2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5721466.png)
